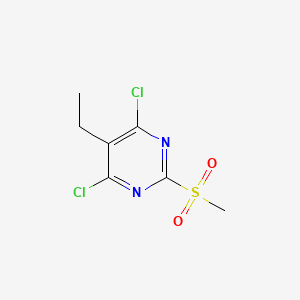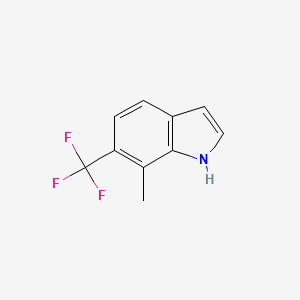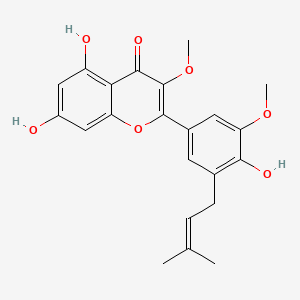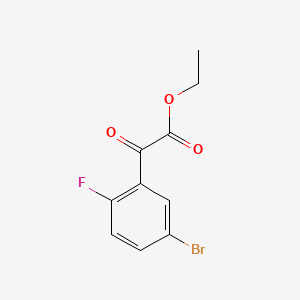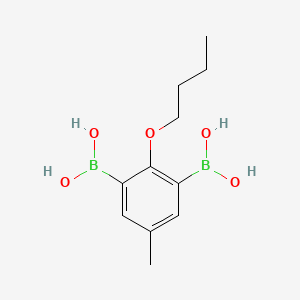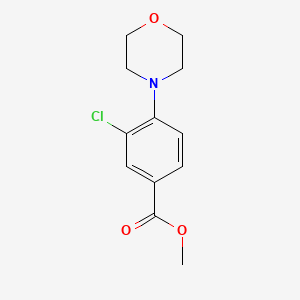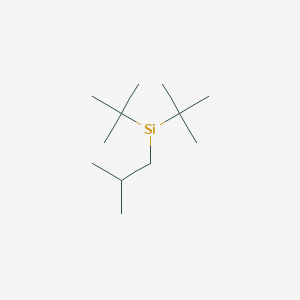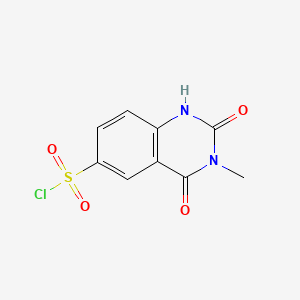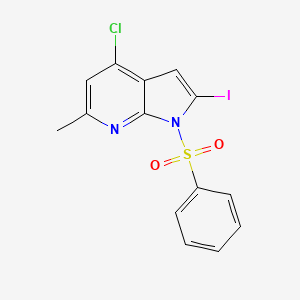
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole, also known as PSI, is a compound that has gained attention in recent years due to its potential applications in scientific research. PSI is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of various enzymes and proteins. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole inhibits the activity of protein kinase C and protein kinase B by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to their substrates, leading to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole also inhibits the activity of the proteasome by binding to its active site. This binding prevents the degradation of damaged or misfolded proteins, leading to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for the targeting of specific pathways and processes in cells. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in the development of cancer therapies. However, one of the limitations of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring are required to avoid toxicity.
Zukünftige Richtungen
For research include the development of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole-based therapies for cancer treatment and the exploration of its potential as a diagnostic tool.
Synthesemethoden
The synthesis of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This method yields 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in good yields and high purity. Other methods include the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with sulfonyl chlorides followed by oxidation or reduction of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including protein kinase C and protein kinase B. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This inhibition can lead to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

